molecular formula C7H6N2O2 B1308172 2-(4-pyrimidyl)malondialdehyde CAS No. 28648-78-4

2-(4-pyrimidyl)malondialdehyde

Cat. No.: B1308172
CAS No.: 28648-78-4
M. Wt: 150.13 g/mol
InChI Key: BQJUGEYYDDLNKB-UHFFFAOYSA-N
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Description

2-(4-pyrimidyl)malondialdehyde is a pyrimidine derivative with the chemical formula C7H6N2O2 and a molecular weight of 150.13 g/mol.

Preparation Methods

2-(4-pyrimidyl)malondialdehyde was first synthesized in 2008 by researchers at Emory University. The synthetic route involves the reaction of pyrimidine derivatives with malonaldehyde under specific conditions. The compound is typically obtained as an orange powder with a melting point of 186-188 °C

Chemical Reactions Analysis

2-(4-pyrimidyl)malondialdehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

2-(4-pyrimidyl)malondialdehyde has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-pyrimidyl)malondialdehyde involves its interaction with specific molecular targets and pathways. The compound’s anti-inflammatory effects are attributed to its inhibitory response against the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and leukotrienes . These interactions help reduce inflammation and provide therapeutic benefits.

Comparison with Similar Compounds

2-(4-pyrimidyl)malondialdehyde can be compared with other similar compounds, such as 2-(Pyridin-4-yl)malonaldehyde . While both compounds share a similar core structure, the presence of different heterocyclic rings (pyrimidine vs. pyridine) imparts unique chemical and biological properties to each compound. For instance, 2-(Pyridin-4-yl)malonaldehyde has a molecular weight of 149.15 g/mol and exhibits different reactivity and applications .

Similar Compounds

  • 2-(Pyridin-4-yl)malonaldehyde
  • 2,4-Dichloro-5-methylpyrimidine
  • N-(Pyrimidin-2-yl)benzenesulfonamide

Properties

IUPAC Name

2-pyrimidin-4-ylpropanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-3-6(4-11)7-1-2-8-5-9-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJUGEYYDDLNKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397498
Record name 2-(4-pyrimidyl)malondialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28648-78-4
Record name 2-(4-pyrimidyl)malondialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyrimidin-4-yl)malonaldehyde
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